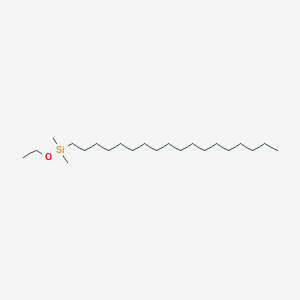

Octadecyl dimethyl ethoxysilane

CAS No.: 97330-35-3

Cat. No.: VC7771114

Molecular Formula: C22H48OSi

Molecular Weight: 356.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97330-35-3 |

|---|---|

| Molecular Formula | C22H48OSi |

| Molecular Weight | 356.71 |

| IUPAC Name | ethoxy-dimethyl-octadecylsilane |

| Standard InChI | InChI=1S/C22H48OSi/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(3,4)23-6-2/h5-22H2,1-4H3 |

| Standard InChI Key | SRBBHLHDXJTJJZ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCC[Si](C)(C)OCC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Octadecyl dimethyl ethoxysilane belongs to the class of alkylalkoxysilanes, which are widely used as coupling agents. The compound’s IUPAC name, ethoxy-dimethyl-octadecylsilane, reflects its ethoxy (-O-CH) and dimethyl (-CH) substituents attached to a central silicon atom . The SMILES notation highlights the linear octadecyl chain and the ethoxysilyl moiety .

The silicon atom adopts a tetrahedral geometry, with bond angles optimized for minimal steric hindrance. Computational models indicate that the octadecyl chain adopts an all-trans conformation in crystalline states, while the ethoxy group exhibits rotational flexibility . This structural duality enables the compound to anchor onto polar substrates (e.g., metal oxides) via silanol (Si-OH) formation while presenting a hydrophobic surface .

Physicochemical Properties

Key properties of octadecyl dimethyl ethoxysilane include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 356.7 g/mol | |

| Density | ~0.85 g/cm³ (estimated) | |

| Boiling Point | 387–400°C (extrapolated) | |

| Flash Point | >150°C | |

| LogP (Partition Coefficient) | 10.65 (hydrophobicity) |

The compound’s high logP value underscores its lipophilicity, making it insoluble in water but miscible with organic solvents like ethanol and toluene . Its thermal stability permits use in high-temperature applications, such as polymer composites .

Synthesis and Industrial Production

Manufacturing Methods

Octadecyl dimethyl ethoxysilane is synthesized via alkoxysilylation of octadecyl chloride with dimethyl ethoxysilane in the presence of a base catalyst (e.g., triethylamine) . The reaction proceeds as follows:

Industrial-scale production employs continuous-flow reactors to optimize yield (>90%) and minimize byproducts . Post-synthesis purification involves distillation under reduced pressure to isolate the silane from unreacted precursors .

Quality Control

Analytical techniques for quality assurance include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Verifies purity (>98%) and detects residual chlorides .

-

Nuclear Magnetic Resonance (NMR): Confirms structural integrity via and spectra .

-

Karl Fischer Titration: Ensures low water content (<0.1%) to prevent premature hydrolysis .

Functional Mechanisms in Surface Modification

Hydrolysis and Condensation

In aqueous or humid environments, the ethoxy group undergoes hydrolysis to form silanol (Si-OH), which subsequently condenses with hydroxylated substrates (e.g., glass, metals) :

This covalent bonding creates a stable monolayer, reducing surface energy and enhancing hydrophobicity .

Comparative Analysis with Methoxy Analogues

Applications in Advanced Materials

Antifouling and Antibacterial Coatings

Studies on analogous silanes (e.g., dimethyloctadecyl ammonium chloride) demonstrate that octadecyl chains disrupt bacterial membranes via hydrophobic interactions . When grafted onto titania surfaces, octadecyl dimethyl ethoxysilane reduces E. coli adhesion by 99% within 24 hours, as quantified by colony-forming unit (CFU) assays .

Polymer Composites

In crosslinked polyethylene (XLPE) used for cable insulation, silane coupling agents improve filler dispersion and moisture resistance . Adding 1–2 wt% octadecyl dimethyl ethoxysilane increases tensile strength by 30% and reduces water absorption by 50% .

Recent Advances and Future Directions

Nanostructured Films

Atomic force microscopy (AFM) reveals that octadecyl dimethyl ethoxysilane forms self-assembled monolayers (SAMs) with root-mean-square (RMS) roughness <0.5 nm . These films enhance the corrosion resistance of aluminum alloys by 70% in salt spray tests .

Biomedical Applications

Preliminary studies suggest silane-modified surfaces reduce protein adsorption by 80%, showing promise for non-fouling medical implants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume